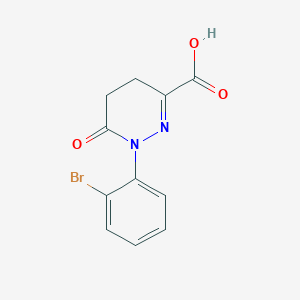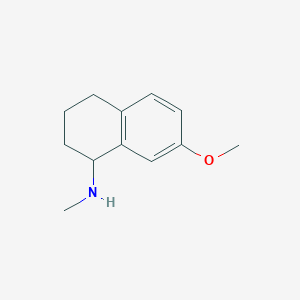
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BDP is a heterocyclic compound that contains a pyridazine ring and a carboxylic acid group.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its versatility as a building block for the synthesis of novel compounds with potential applications in various fields of science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. One area of research is the development of new drugs based on the structure of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid. Another area of research is the synthesis of novel materials using 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid as a building block. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 1-(2-bromophenyl)-3-ethoxycarbonylprop-2-en-1-one. The resulting compound is then reacted with hydrazine hydrate to form 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and material science. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising candidate for the development of new drugs. 1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has also been used as a building block for the synthesis of novel materials with potential applications in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNELCZDWAILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)



![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
